METHYL 7-CYCLOPROPYL-3-{[(2-FLUOROPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE
Overview
Description
Methyl 7-cyclopropyl-3-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of various functional groups, including cyclopropyl, fluorophenyl, and dioxo groups, contributes to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of METHYL 7-CYCLOPROPYL-3-{[(2-FLUOROPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common synthetic route involves the condensation of a cyclopropyl ketone with a fluorophenyl amine, followed by cyclization and esterification reactions. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The presence of the cyclopropyl group makes it susceptible to oxidation reactions, leading to the formation of cyclopropyl ketones or carboxylic acids.
Reduction: The carbonyl groups in the structure can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Cyclization: The compound can undergo intramolecular cyclization reactions to form various heterocyclic structures.
Scientific Research Applications
Methyl 7-cyclopropyl-3-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Medicine: It has potential therapeutic applications in the treatment of various diseases, including cancer, due to its ability to inhibit specific molecular targets.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 7-CYCLOPROPYL-3-{[(2-FLUOROPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways .
Comparison with Similar Compounds
Compared to other pyrido[2,3-d]pyrimidine derivatives, METHYL 7-CYCLOPROPYL-3-{[(2-FLUOROPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE stands out due to its unique combination of functional groups and structural features. Similar compounds include:
Pyrido[2,3-d]pyrimidine-5-carboxylates: These compounds share the core pyrido[2,3-d]pyrimidine structure but differ in their substituents, leading to variations in their chemical and biological properties.
Fluorophenyl derivatives: Compounds with fluorophenyl groups exhibit unique reactivity and biological activity due to the presence of the fluorine atom.
Cyclopropyl ketones: These compounds are known for their strained ring structure, which imparts unique reactivity and stability.
Properties
IUPAC Name |
methyl 7-cyclopropyl-3-[2-(2-fluoroanilino)-2-oxoethyl]-2,4-dioxo-1-phenylpyrido[2,3-d]pyrimidine-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN4O5/c1-36-25(34)17-13-20(15-11-12-15)29-23-22(17)24(33)30(26(35)31(23)16-7-3-2-4-8-16)14-21(32)28-19-10-6-5-9-18(19)27/h2-10,13,15H,11-12,14H2,1H3,(H,28,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLGBZXYYQTNCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC2=C1C(=O)N(C(=O)N2C3=CC=CC=C3)CC(=O)NC4=CC=CC=C4F)C5CC5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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